![molecular formula C25H24N4O3S B2916162 N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879920-97-5](/img/structure/B2916162.png)

N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

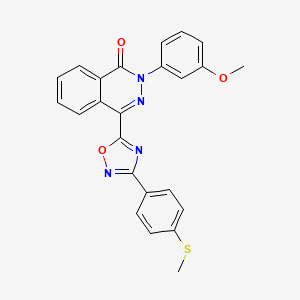

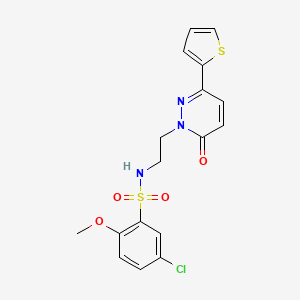

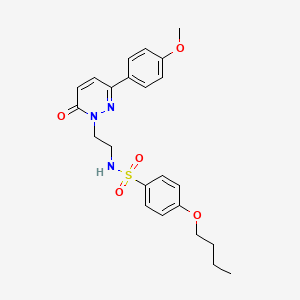

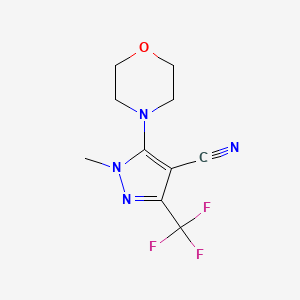

N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown great potential in the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of cancer cells.

Scientific Research Applications

Enhanced Reductive Cleavage of Aromatic Carboxamides

Studies have shown that aromatic and heteroaromatic N-benzyl carboxamides derived from compounds like pyridine, pyrazine, and quinoline undergo facilitated reduction. The tert-butyl acylcarbamates derived from these compounds exhibit regiospecific cleavage of their C(O)-N bonds under mild reductive conditions. This process yields Boc-protected (benzyl)amine in high yields, highlighting the potential of these compounds in synthetic organic chemistry for creating protected amine derivatives with efficiency and selectivity Ragnarsson et al., 2001.

Polymorphism in Dicarboxylic Acids

Dicarboxylic acids derived from pyridine and quinoline, when interacting with solvents like pyridine, exhibit polymorphism due to differences in hydrogen bond interactions. This polymorphism is crucial for understanding the crystalline structures of these compounds and their potential applications in material science and pharmaceuticals Singh & Baruah, 2009.

Metal Coordination and Catalysis

Compounds containing pyridine and quinoline structures, particularly those with carboxamide groups, have been explored for their ability to coordinate with metal ions such as Mn(II) and Fe(II). These complexes are investigated for their potential use in targeted delivery systems, such as for nitric oxide (NO) to biological sites, showcasing the role of these compounds in developing novel therapeutic agents Yang et al., 2017.

Synthesis of Novel Heterocycles

The synthesis of new heterocyclic compounds attached to pyridinecarboxamide moieties has shown a range of potential biological activities. These compounds include pyridine, quinoline, coumarin, bipyridine, and pyrimidine derivatives, indicating the versatility of N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide as a precursor in synthesizing diverse bioactive molecules with potential applications in medicinal chemistry and drug development Nabila et al., 2017.

Antiproliferative Activity

Compounds derived from N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide have been assessed for their antiproliferative activities against various human cancer cell lines. These studies highlight the potential of such compounds in cancer therapy, particularly in inducing apoptotic cell death and inhibiting cell proliferation in liver, breast, and colon carcinoma cell lines Şeyma Cankara Pirol et al., 2014.

properties

IUPAC Name |

N-[4-(tert-butylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3S/c1-25(2,3)29-33(31,32)19-10-8-18(9-11-19)27-24(30)21-16-23(17-12-14-26-15-13-17)28-22-7-5-4-6-20(21)22/h4-16,29H,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDCSBYTKAVEAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol](/img/structure/B2916082.png)

![2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B2916084.png)

![2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916087.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2916092.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2916095.png)

![2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2916102.png)